molecular formula C10H12F2O B2366020 (2S)-1,1-Difluoro-4-phenylbutan-2-ol CAS No. 145299-87-2

(2S)-1,1-Difluoro-4-phenylbutan-2-ol

Cat. No.: B2366020
CAS No.: 145299-87-2
M. Wt: 186.20 g/mol
InChI Key: MXIFGPYCPAUIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1,1-Difluoro-4-phenylbutan-2-ol is an organic compound characterized by the presence of two fluorine atoms, a phenyl group, and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1-Difluoro-4-phenylbutan-2-ol typically involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. One common method is the nucleophilic substitution reaction where a precursor compound, such as 4-phenylbutan-2-one, is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification methods to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1-Difluoro-4-phenylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1,1-difluoro-4-phenylbutan-2-one, while reduction could produce 1,1-difluoro-4-phenylbutane.

Scientific Research Applications

(2S)-1,1-Difluoro-4-phenylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-1,1-Difluoro-4-phenylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its activity in biological systems. The specific pathways involved depend on the context of its application, whether in enzymatic reactions or receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-2-phenylethanol
  • 1,1-Difluoro-3-phenylpropan-2-ol
  • 1,1-Difluoro-4-phenylbutane

Uniqueness

(2S)-1,1-Difluoro-4-phenylbutan-2-ol is unique due to its specific stereochemistry and the position of the fluorine atoms This configuration can result in distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

145299-87-2

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1,1-difluoro-4-phenylbutan-2-ol

InChI

InChI=1S/C10H12F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2

InChI Key

MXIFGPYCPAUIIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(C(F)F)O

Canonical SMILES

C1=CC=C(C=C1)CCC(C(F)F)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.